

centanafadine cost-effectiveness analysis vs standard ADHD treatments

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Compound Focus: Centanafadine

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Clinical Comparison: Centanafadine vs. Standard Treatments

The tables below summarize the key findings from **Matching-Adjusted Indirect Comparisons (MAICs)**, a validated statistical method used to compare treatments when head-to-head trial data is unavailable [1] [2].

Table 1: Long-Term Efficacy Comparison (up to 52 weeks) [1] This table shows the change in symptom severity, measured by the AISRS or ADHD-RS score (a lower score indicates improvement).

Treatment Compared	Difference in Score Reduction vs. Centanafadine (points)	Statistical Significance
Lisdexamfetamine	+6.15 (greater reduction)	$p < 0.05$ (Significant)
Methylphenidate	+1.75 (greater reduction)	$p = 0.13$ (Not significant)
Atomoxetine	+1.60 (greater reduction)	$p = 0.21$ (Not significant)

Table 2: Long-Term Safety - Risk Differences for Common Adverse Events (AEs) [1] A negative risk difference means the AE was significantly less frequent with **centanafadine**.

Adverse Event	Centanafadine vs. Lisdexamfetamine	Centanafadine vs. Methylphenidate	Centanafadine vs. Atomoxetine
Decreased Appetite	-20.25 pp	-20.25 pp	-
Nausea	-	-	-26.18 pp
Dry Mouth	-12.33 pp	-	-25.07 pp
Insomnia	-12.47 pp	-12.65 pp	-
Headache	-	-18.53 pp	-
Fatigue	-	-	-13.95 pp

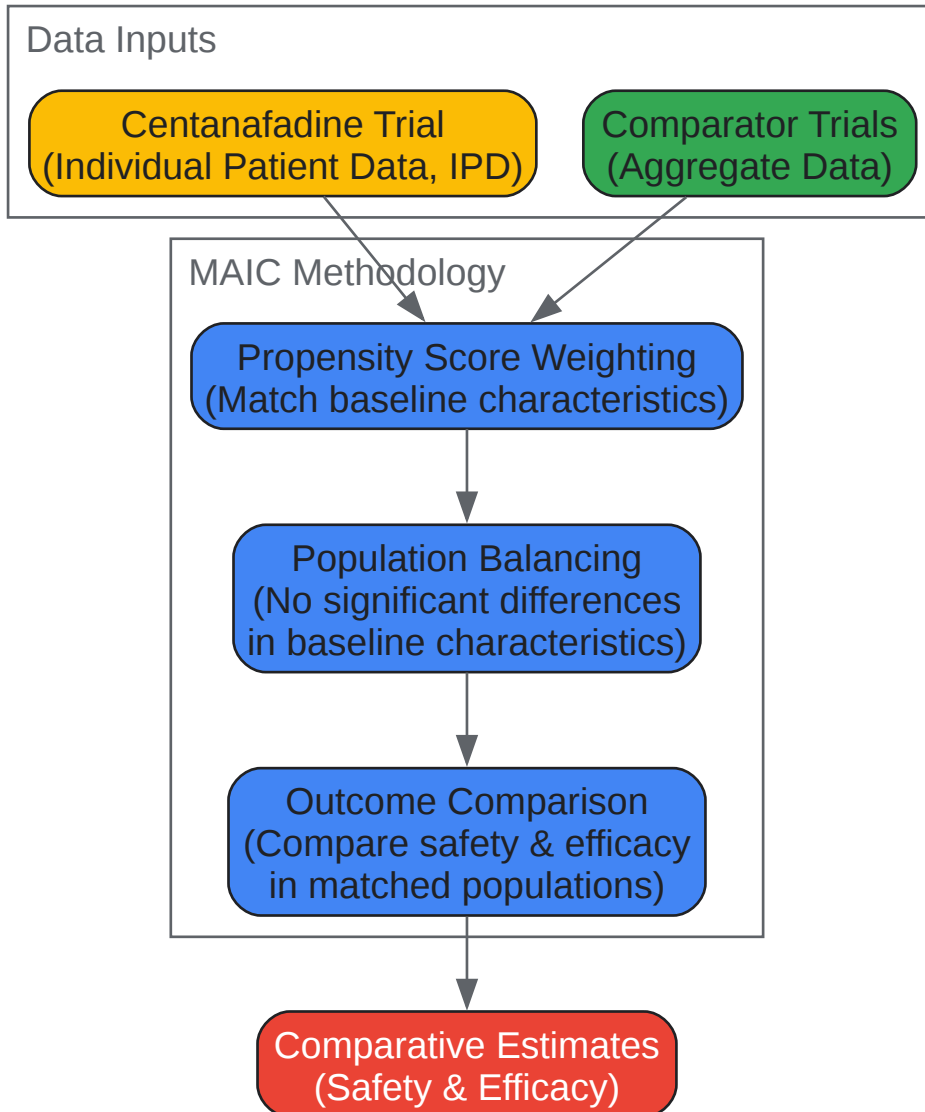
> **Interpretation Guide:** "pp" stands for percentage points. For example, a risk difference of -20.25 pp for "decreased appetite" versus methylphenidate means that this side effect occurred in 20.25% fewer patients taking **centanafadine** compared to those taking methylphenidate [1].

Table 3: Short-Term Safety & Efficacy (4 weeks) vs. Methylphenidate [2]

Outcome	Result with Centanafadine	Statistical Significance
Efficacy (AISRS/ADHD-RS-5)	No significant difference	Not significant
Risk of Insomnia	9.46 pp lower	Significant
Risk of Initial Insomnia	4.68 pp lower	Significant

Experimental Protocol for Indirect Comparisons

The comparative data presented above is generated through the **Matching-Adjusted Indirect Comparison (MAIC)** methodology. The following diagram illustrates the workflow for one of these analyses, based on the long-term safety and efficacy study [1] [3].



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The MAIC process involves several key steps to ensure a fair comparison [1]:

- **Data Source & Trial Selection:** Individual patient data (IPD) from a 52-week, open-label, single-arm trial of **centanafadine** (NCT03605849) was provided by the sponsor. Published aggregate data were identified for key comparator trials (lisdexamfetamine NCT00337285, methylphenidate NCT00326300, atomoxetine NCT00190736) [1] [3].

- **Propensity Score Weighting:** The IPD from the **centanafadine** trial was statistically re-weighted to match the average baseline patient characteristics (e.g., age, sex, baseline symptom score) reported in the aggregate comparator trials. This creates a "virtual" **centanafadine** cohort that is similar to the patients in the other trials [1] [2].
- **Outcome Assessment:** After matching the populations, the long-term safety (rates of treatment-emergent adverse events) and efficacy (mean change from baseline in AISRS or ADHD-RS score) outcomes were compared between **centanafadine** and each comparator [1].

Economic Considerations for a Future Cost-Effectiveness Analysis

While a full cost-effectiveness analysis for **centanafadine** cannot be performed, recent evidence highlights a crucial component: the significant economic burden of adverse events associated with ADHD treatments.

A 2025 retrospective claims-based study found that adverse events in pediatric ADHD patients lead to substantial healthcare costs [4]. For example:

- **Asthenia** (weakness) was associated with an excess cost of **\$1,178 per patient per month (PPPM)**.
- **Somnolence** (sleepiness) cost an extra **\$821 PPPM**.
- **Insomnia** cost an extra **\$404 PPPM**.
- **Decreased weight** cost an extra **\$219 PPPM**.

Given that **centanafadine** demonstrated a statistically significant lower incidence of many such AEs compared to common treatments, it has the potential to reduce these AE-related costs, which would be a critical factor in its future cost-effectiveness profile [1] [4].

Summary and Outlook

In summary, while direct cost-effectiveness data is not yet available, the foundational clinical evidence suggests:

- **Efficacy:** **Centanafadine**'s efficacy is lower than the stimulant lisdexamfetamine but is not significantly different from methylphenidate or the non-stimulant atomoxetine over the long term [1].
- **Safety/Tolerability:** **Centanafadine** consistently demonstrates a more favorable safety and tolerability profile, with a significantly lower risk of many common stimulant and non-stimulant side effects [1] [2].

- **Economic Potential:** The reduced AE burden positions **centanafadine** as a promising candidate for cost-effectiveness, pending future studies that incorporate drug pricing and other real-world outcome data.

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